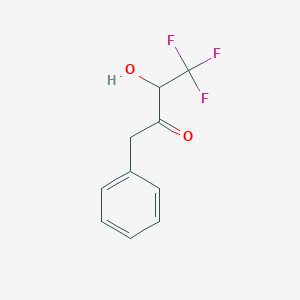
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is an organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a suitable reducing agent to introduce the hydroxy group at the 3-position. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-1-phenyl-2-butanone.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and hydroxy functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.
4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-butanone: Similar structure but with different functional group positions.
4,4,4-Trifluoro-1-phenyl-2-butanone: Similar structure but lacks the hydroxy group.
Uniqueness
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical and physical properties. These functionalities make it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Número CAS |
121194-38-5 |
|---|---|
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Clave InChI |
YZAROGYWBITELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


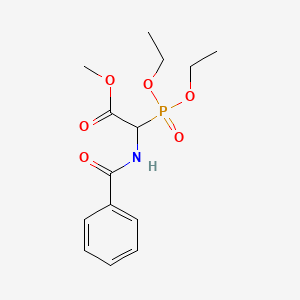
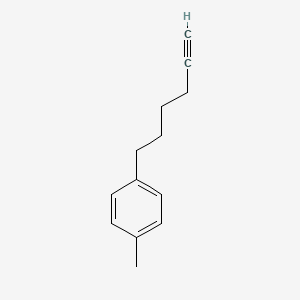
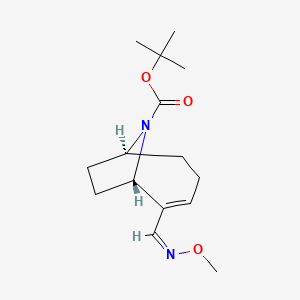
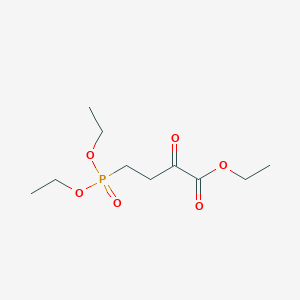
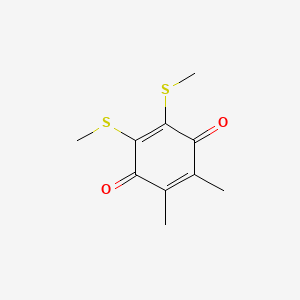
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
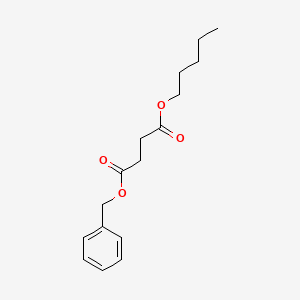
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)

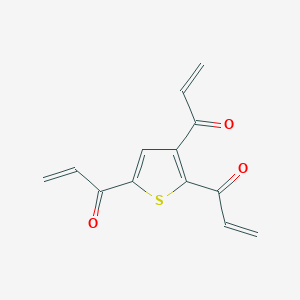
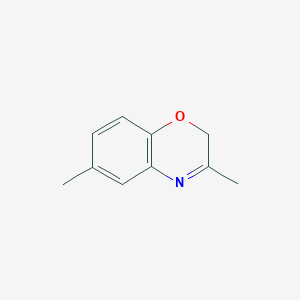
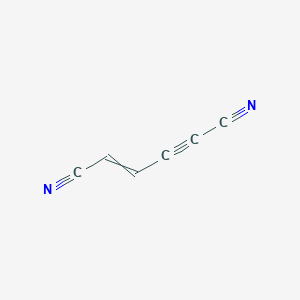
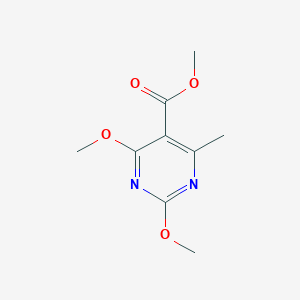
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
